molecular formula C17H23N3O4 B2924713 1-(3,4-Dimethylphenyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea CAS No. 2320465-99-2

1-(3,4-Dimethylphenyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

Cat. No.: B2924713
CAS No.: 2320465-99-2
M. Wt: 333.388
InChI Key: FRYSIJOSVMWMDP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-12-3-4-14(11-13(12)2)19-17(23)18-7-9-24-10-8-20-15(21)5-6-16(20)22/h3-4,11H,5-10H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYSIJOSVMWMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCOCCN2C(=O)CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea, with a molecular formula of C28H32N4O4 and a molecular weight of 488.57808 (CAS No. 489454-93-5), is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenylamine with various reagents to introduce the urea and pyrrolidinone moieties. The typical synthesis involves:

  • Formation of Urea Linkage : Reaction of 3,4-dimethylphenylamine with isocyanates to form urea derivatives.
  • Pyrrolidine Introduction : Incorporation of the 2,5-dioxopyrrolidin-1-yl group via nucleophilic substitution.
  • Purification : The final product is purified using methods such as recrystallization or chromatography to achieve high purity levels for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:

  • Antitumor Activity : Research indicates that compounds similar in structure exhibit significant antitumor effects by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives targeting thioredoxin reductase (TrxR1) can lead to selective cytotoxicity in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Anticancer Studies : A study on similar urea derivatives demonstrated their ability to inhibit cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These compounds showed moderate to high inhibitory activities against these cell lines, suggesting potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the chemical structure significantly affect biological activity. For example, substituents on the phenyl ring can enhance or diminish enzyme inhibition properties .
  • Pharmacological Profiles : The pharmacokinetic properties of these compounds are crucial for their development as drugs. Studies have highlighted the importance of solubility and stability in biological environments, affecting their therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundTarget Enzyme/Cell LineObserved Effect
AntitumorUrea DerivativeMDA-MB-231Moderate Inhibition
Enzyme InhibitionSimilar Urea CompoundAChESignificant Inhibition
NeuroprotectivePyrrolidine DerivativeBuChESelective Inhibition

Q & A

Basic: What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

Answer:
The synthesis involves two key steps: (1) formation of the urea linkage and (2) introduction of the 2,5-dioxopyrrolidin-1-yl (NHS ester) group.

  • Urea Formation : React 3,4-dimethylphenyl isocyanate with a PEG-based amine (e.g., 2-(2-aminoethoxy)ethanol) in an inert solvent (e.g., dichloromethane or toluene) under reflux. Triethylamine is typically added to neutralize HCl byproducts .
  • NHS Ester Activation : Couple the terminal hydroxyl group of the PEG chain with NHS using carbodiimide reagents (e.g., DCC or EDC) in anhydrous DCM. Strict moisture control is critical to prevent premature hydrolysis of the NHS ester .
    Critical Conditions :
  • Use anhydrous solvents and inert atmospheres to avoid hydrolysis.
  • Monitor reaction progress via TLC or HPLC to ensure complete activation of the NHS ester.

Basic: How does the NHS ester moiety influence the compound’s reactivity in bioconjugation?

Answer:
The NHS ester is highly reactive toward primary amines (e.g., lysine residues in proteins), forming stable amide bonds. Key factors:

  • Reactivity : The electron-withdrawing dioxopyrrolidinyl group enhances electrophilicity, enabling efficient conjugation at physiological pH (7.0–9.0) .
  • PEG Spacer : The ethylene glycol chain improves solubility in aqueous buffers and provides spatial flexibility, reducing steric hindrance during conjugation .
    Applications : Protein labeling, antibody-drug conjugates, and immobilization of biomolecules on surfaces.

Advanced: What strategies optimize reaction yield and purity during synthesis?

Answer:

  • Urea Linkage : Use a 10–20% molar excess of isocyanate to drive the reaction to completion. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .
  • NHS Activation : Employ DCC (2.5 equiv) with catalytic DMAP to enhance esterification efficiency. Post-reaction, filter out DCU byproducts and concentrate under reduced pressure .
  • Purity Validation : Confirm structure by 1H NMR^1 \text{H NMR} (e.g., urea NH peaks at δ 6.5–7.5 ppm) and mass spectrometry (expected [M+H]+^+ ion) .

Advanced: How can researchers mitigate hydrolysis of the NHS ester during storage and use?

Answer:

  • Storage : Store lyophilized powder at -20°C under argon. Solutions in anhydrous DMF or DMSO should be aliquoted to avoid freeze-thaw cycles .
  • Experimental Use : Prepare fresh solutions and avoid amine-containing buffers (e.g., Tris, glycine). Use pH 7.4–8.5 phosphate or HEPES buffers for conjugation .
  • Monitoring : Quantify active ester content via UV absorbance (260 nm) or Ellman’s assay for residual thiols in competing reactions.

Advanced: What factors explain inconsistent bioactivity in conjugates prepared with this compound?

Answer:

  • Purity Issues : Residual solvents or unreacted NHS ester can quench activity. Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Conjugation Efficiency : Optimize molar ratios (e.g., 5:1 compound-to-protein ratio) and reaction time (1–2 hours at 4°C). Confirm conjugation by SDS-PAGE or MALDI-TOF .
  • Steric Effects : Longer PEG chains (e.g., PEG6_6 vs. PEG3_3) may reduce binding affinity in sterically sensitive targets. Test spacer lengths empirically .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies urea NH protons (δ 6.5–7.5 ppm) and PEG chain signals (δ 3.5–3.7 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl groups (urea: ~155 ppm; NHS ester: ~170 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated for C21_{21}H28_{28}N3_3O5_5: 414.48 g/mol).
  • HPLC : Reverse-phase chromatography (C18, 0.1% TFA in acetonitrile/water) assesses purity (>95% area) .

Advanced: How does PEG chain length impact the compound’s performance in drug delivery systems?

Answer:

  • Solubility : Longer PEG chains (e.g., PEG6_6) enhance aqueous solubility, critical for in vivo applications.
  • Pharmacokinetics : Extended PEG spacers reduce renal clearance and prolong half-life but may limit tissue penetration. Compare PEG3_3, PEG6_6, and PEG12_{12} derivatives in preclinical models .
  • Conjugate Stability : Evaluate hydrolysis rates in serum using LC-MS to correlate spacer length with stability .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles. Avoid inhalation of powders .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • Disposal : Incinerate as hazardous waste under local regulations .

Advanced: How can computational modeling aid in designing derivatives with improved binding affinity?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict interactions between the urea moiety and target proteins (e.g., kinases or GPCRs).
  • SAR Analysis : Modify the 3,4-dimethylphenyl group with electron-withdrawing substituents (e.g., -Cl, -CF3_3) to enhance binding. Validate with in vitro assays .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

Answer:

  • pH Stability : The NHS ester hydrolyzes rapidly at pH > 8.5. Stability is optimal at pH 6.0–7.5 (half-life > 24 hours at 4°C) .
  • Thermal Stability : Store at -20°C; avoid prolonged exposure to >25°C. Lyophilized powder remains stable for >1 year under argon .

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